molecular formula C11H8ClN5O B1437401 5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-14-0

5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1437401
CAS No.: 941868-14-0
M. Wt: 261.67 g/mol
InChI Key: WZOLYMFFPLURMR-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative of significant interest in medicinal chemistry and oncology research. This scaffold is recognized for its ability to function as an ATP-competitive inhibitor, mimicking the natural adenine moiety of ATP and potently binding to the catalytic domain of various protein kinases . Researchers value this core structure for developing targeted therapies, as it has demonstrated promising anti-proliferative activities against a diverse panel of cancer cell lines, including neuroblastoma, glioblastoma, and leukemic cells . The specific tetrahydropyrimidin-4-one structure of this compound suggests potential interaction with kinase targets in a DFG-out inactive conformation, a mechanism associated with type II inhibitors that can lead to improved selectivity and the ability to overcome resistance mutations . Its designed structure, featuring key hydrogen bond donors and acceptors, is instrumental in probing intracellular signaling pathways, such as the Ras/RAF/MEK/ERK cascade, and in investigating phenomena like cell cycle arrest and the induction of apoptosis in malignant cells . Consequently, this molecule serves as a critical research tool for enzymologists and cancer biologists aiming to elucidate the mechanisms of tumorigenesis and evaluate novel small-molecule therapeutics in preclinical models.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOLYMFFPLURMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H12ClN5O
  • Molecular Weight : 261.67 g/mol
  • CAS Number : 941868-14-0

The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound may induce cell cycle arrest and apoptosis in various cancer cell lines.

Target Pathways

  • CDK2 Inhibition : Inhibits cell cycle progression.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.59
HCT-116 (Colon)1.05
HepG2 (Liver)0.95
HL60 (Leukemia)1.10

The compound shows promising selectivity against cancer cells compared to normal cells, indicating its potential as an anticancer agent.

Other Biological Activities

Beyond its anticancer effects, the compound has been studied for its interaction with other biological targets:

  • Inhibition of Dynein Motor Activity : Similar pyrazolo derivatives have been shown to inhibit dynein's ATPase activity, which is crucial for cellular transport mechanisms .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various pyrazolo derivatives on multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their cytotoxicity and selectivity profiles .
  • Mechanistic Insights : Research exploring the binding interactions of pyrazolo compounds with CDK2 revealed that these compounds could effectively compete with ATP for binding sites on the enzyme, leading to reduced kinase activity and subsequent cellular effects .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of similar pyrazolo compounds suggests favorable absorption and distribution characteristics. With a clogP value less than 4 and a molecular weight under 400 g/mol, these compounds are likely to maintain drug-like properties during lead optimization processes .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C11H8ClN5O and a molecular weight of 261.67 g/mol. Its unique structure features a pyrazolo[3,4-d]pyrimidine core with an amino group at the 5-position and a chlorophenyl substituent at the 1-position. The presence of these functional groups contributes to its reactivity and biological activity.

Oncology

One of the most promising applications of this compound is in cancer treatment. Research indicates that derivatives of 5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one serve as selective inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

  • Case Study : A study demonstrated that synthesized derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range. These compounds showed superior growth inhibition compared to existing CDK2 inhibitors, indicating their potential as novel anticancer agents .

Pharmacology

In addition to its anticancer properties, this compound has been explored for its potential as an antibacterial agent. The structural attributes allow it to interact with bacterial targets effectively.

  • Experimental Findings : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Some showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .

Microbiology

The compound's ability to inhibit bacterial growth highlights its relevance in microbiological research. It has been investigated for its mechanism of action against various pathogens.

  • Application Summary : The antibacterial activity was assessed through in vitro studies where different substituents on the pyrazolo[3,4-d]pyrimidine scaffold were evaluated for their efficacy against selected bacterial strains .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
1-(2-Chlorophenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-oneStructureExhibits nootropic properties; potential for neuroprotection.
5-Amino-1-(p-tolyl)-pyrazolo[3,4-d]pyrimidin-4-oneStructureNoted for anticancer activity; structural variations lead to different biological outcomes.
6-Ethyl-5-(4-methoxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-oneStructureIdentified as a PDE inhibitor; used in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on the substituents attached to the phenyl ring. Key analogs include:

Compound Substituent Key Properties/Activities Reference
5-Amino-1-(3-bromophenyl)-... 3-Bromo Increased steric bulk; potential for enhanced halogen bonding but reduced solubility
5-Amino-1-(4-fluorophenyl)-... 4-Fluoro Electron-withdrawing group; may improve metabolic stability and target affinity
5-Amino-1-(4-methylphenyl)-... 4-Methyl Electron-donating group; enhances lipophilicity and membrane permeability
5-Amino-1-(3,4-dimethylphenyl)-... 3,4-Dimethyl Increased steric hindrance; may reduce off-target interactions
Target Compound 3-Chloro Balanced lipophilicity and electronic effects; moderate steric bulk

Key Findings :

  • Halogen Effects : The 3-chloro substituent (target compound) provides a balance between electronic effects (σ = 0.47 for Cl vs. σ = 0.86 for Br) and steric bulk, optimizing target engagement compared to bulkier bromine analogs .
  • Positional Isomerism: The 3-chloro substitution (meta position) may enhance binding to hydrophobic pockets in enzymes compared to para-substituted analogs (e.g., 4-fluoro), as seen in molecular docking studies of related quinoline derivatives .
Antitumor Activity:
  • 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-...: Exhibited IC₅₀ = 11 µM against MCF-7 breast cancer cells, attributed to the electron-withdrawing nitro group enhancing DNA intercalation .
  • 5-Amino-1-(3-chlorophenyl)-...: While direct data are unavailable, analogs with 3-chloro substitution (e.g., 6-(3-chlorobenzyl)-1-(2-fluorophenyl)-...) showed moderate activity (IC₅₀ ~ 10–50 µM) in preliminary screens .
Enzyme Inhibition:
  • 5-(3-Chlorophenyl)-6-[(3-fluorophenyl)methylsulfanyl]-1-methyl-...: Inhibited ALDH1A3 with IC₅₀ = 2600 nM, suggesting that sulfanyl groups at position 6 reduce potency compared to amino-substituted derivatives .

Physicochemical Properties

Property Target Compound 3-Bromophenyl Analog 4-Methylphenyl Analog
Melting Point (°C) Not reported 197 (similar analog) 180–185
Molecular Weight (g/mol) ~270 (estimated) 318.1 241.25
Solubility (LogP) ~2.5 (predicted) ~3.1 ~2.0

Insights :

  • The 3-chloro substituent likely improves solubility compared to brominated analogs while maintaining sufficient lipophilicity for membrane penetration.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with hydrazine-containing heterocycles, such as 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one or similar hydrazine derivatives, which serve as nucleophilic centers for subsequent cyclization reactions. For the target compound, an aryl-substituted hydrazine intermediate bearing a 3-chlorophenyl group is typically employed to introduce the chlorophenyl moiety at the N-1 position of the pyrazolo[3,4-d]pyrimidine scaffold.

General Synthetic Route

The preparation involves the following key steps:

  • Hydrazine Derivative Formation:
    Reaction of a thioxoimidazolidinone precursor with hydrazine hydrate under reflux conditions in ethanol yields the hydrazinyl-imidazolone intermediate. For example, refluxing 5,5-diphenyl-2-thioxoimidazolidin-4-one with hydrazine hydrate for 25 hours produces 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one in good yield (~70%).

  • Condensation with Active Methylene Compounds:
    The hydrazine intermediate reacts with active methylene compounds such as ethoxymethylenemalononitrile or malononitrile derivatives. This step forms hydrazone intermediates which are poised for cyclization.

  • Cyclization to Pyrazolo[3,4-d]pyrimidinone Core:
    Treatment of the hydrazone intermediates with formic acid or under acidic conditions promotes cyclization, closing the pyrimidine ring fused to the pyrazole to yield the pyrazolo[3,4-d]pyrimidin-4-one structure. The absence of nitrile bands in IR spectra confirms cyclization completion.

  • Introduction of 3-Chlorophenyl Group:
    The 3-chlorophenyl substituent at the N-1 position can be introduced either by starting with appropriately substituted hydrazine intermediates or by reacting the pyrazolo[3,4-d]pyrimidinone core with 3-chlorophenyl-containing reagents during the condensation step.

Specific Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrazine substitution Thioxoimidazolidinone + Hydrazine hydrate, reflux in EtOH, 25 h ~70 Produces hydrazinyl-imidazolone intermediate
2 Condensation with active methylene Hydrazine intermediate + ethoxymethylenemalononitrile or malononitrile derivatives, EtOH, reflux Variable Forms hydrazone intermediates; monitored by TLC and spectral data
3 Cyclization to fused heterocycle Treatment with formic acid or acidic medium High Confirmed by disappearance of CN stretch in IR and formation of characteristic C=O bands
4 Substitution with 3-chlorophenyl Use of 3-chlorophenyl-substituted hydrazine or aryl halide reagents Variable Introduces the 3-chlorophenyl group at N-1 position, key for target compound structure

Characterization Supporting Preparation

  • Spectroscopic Evidence:

    • IR spectra show characteristic bands for NH2 (~3440–3320 cm⁻¹), C=O (~1720 cm⁻¹), and disappearance of nitrile bands upon cyclization.
    • ^1H-NMR spectra reveal signals corresponding to NH2 groups, aromatic protons, and characteristic pyrazole ring protons. For example, NH2 singlets around δ 2.10 ppm and aldehyde protons near δ 9.88 ppm in intermediates.
    • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights of intermediates and final products.
  • Elemental Analysis:
    Confirms the purity and composition of synthesized compounds, matching calculated values for carbon, hydrogen, and nitrogen content.

Comparative Notes on Preparation Routes

The preparation of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including the 5-amino-1-(3-chlorophenyl) derivative, can vary in detail depending on the substituents and starting materials. However, the general approach involves:

  • Formation of hydrazine intermediates from thioxoimidazolidinones.
  • Condensation with active methylene compounds or aryl aldehydes.
  • Acid-mediated cyclization to form the fused heterocyclic core.
  • Introduction or retention of the 3-chlorophenyl substituent for the target compound.

This method has been validated in multiple studies for similar pyrazolo[3,4-d]pyrimidine derivatives with good yields and reproducibility.

Summary Table of Preparation Method

Stage Reagents/Conditions Purpose Key Observations
Hydrazine formation Thioxoimidazolidinone + Hydrazine hydrate, EtOH, reflux 25 h Generate hydrazinyl intermediate 70% yield; confirmed by IR, MS
Condensation Hydrazine intermediate + active methylene compounds, EtOH, reflux Form hydrazone intermediates TLC monitoring; spectral shifts
Cyclization Acidic treatment (formic acid) Close fused pyrazolo-pyrimidine ring Loss of nitrile IR bands; C=O bands appear
Substitution/Functionalization Use of 3-chlorophenyl reagents or substituted hydrazines Introduce 3-chlorophenyl group Confirmed by NMR aromatic signals

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions. Key steps include cyclization and functionalization of pyrazolo[3,4-d]pyrimidine scaffolds. For example:

  • Step 1: React 4-amino-pyrazole derivatives with chlorophenyl-substituted carbonyl compounds in dry acetonitrile under reflux (yield: ~52–65%) .
  • Step 2: Purification via recrystallization from acetonitrile or dichloromethane to achieve >95% purity .

Optimization Tips:

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Adjust alkyl halide stoichiometry to improve yields (e.g., 1.2–1.5 equivalents) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventYieldReference
CyclizationAlkyl halides, 0–50°CAcetonitrile52.7%
Urea formationAryl isocyanates, RTDichloromethane60–75%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • IR Spectroscopy: Identify NH stretching (3200–3400 cm⁻¹) and pyrimidine C=N (1650–1680 cm⁻¹) .
  • 1H NMR: Look for aromatic protons (δ 7.2–8.1 ppm) and NH₂ signals (δ 5.5–6.0 ppm) .
  • X-ray Crystallography: Resolve the tetrahydro-4H-pyrazolo-pyrimidinone core (monoclinic system, space group P21/c) .

Key Data:

  • Crystal Parameters (Example):
    • a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å, β = 96.689° .
    • *Z = 4, confirming molecular packing .

Q. What are the recommended protocols for ensuring compound stability during storage?

Methodological Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Solubility: Use DMSO for stock solutions (≥10 mM), validated by HPLC (retention time: 8.2 min, 95% purity) .
  • Handling: Avoid prolonged exposure to moisture; pre-dry glassware at 120°C for 1 hour .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer:

  • Contradiction Example: Yield drops from 52.7% to <40% when substituting HCl with H₂SO₄ .
  • Resolution Strategy:
    • Perform kinetic studies (e.g., in situ FT-IR) to track intermediate formation.
    • Compare activation energies via DFT calculations for acid-catalyzed pathways.
    • Validate with LC-MS to identify side products (e.g., dechlorinated byproducts) .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Root Cause Analysis:
    • NMR Shifts: Trace solvent residues (e.g., DMSO-d₆ vs. CDCl₃) can alter δ values. Confirm solvent purity .
    • IR Variability: Moisture in KBr pellets may broaden NH peaks. Use anhydrous pellet preparation .
  • Validation Protocol:
    • Cross-check with high-resolution mass spectrometry (HRMS) for exact mass (±0.001 Da).
    • Compare melting points (mp: 210–215°C) across batches .

Q. What experimental designs are appropriate for studying environmental fate and biotic interactions?

Methodological Answer:

  • Framework: Adopt split-plot designs (randomized blocks) to assess abiotic/biotic degradation .
  • Key Parameters:
    • Abiotic: Hydrolysis rate at pH 4–9, photolysis under UV-Vis light.
    • Biotic: Microbial degradation assays (e.g., soil microcosms, LC-MS/MS quantification) .

Q. Table 2: Environmental Fate Study Design

ParameterMethodDurationReference
HydrolysispH-varied aqueous buffers30 days
PhotolysisUV chamber (λ = 254 nm)14 days
MicrobialSoil microcosms, 25°C60 days

Q. How can computational methods correlate structural features with biological activity?

Methodological Answer:

  • Molecular Docking: Use crystal structure coordinates (PDB ID: G1V) to model interactions with kinase targets .
  • QSAR Modeling:
    • Derive descriptors (e.g., logP, polar surface area) from ChemDraw 3D.
    • Train models against bioactivity data (IC₅₀ values) for pyrazolo-pyrimidine analogs .
  • Validation: Compare predicted vs. experimental IC₅₀ in enzyme inhibition assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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